molecular formula C16H21N B12720601 Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- CAS No. 72429-03-9

Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)-

Cat. No.: B12720601
CAS No.: 72429-03-9
M. Wt: 227.34 g/mol
InChI Key: IBACNGYLSFSPQM-PZMOWSOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- typically involves the reaction of benzenamine with a suitable precursor of the 3,7-dimethyl-2,6-octadienylidene group. One common method is the condensation reaction between benzenamine and citral (3,7-dimethyl-2,6-octadienal) under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and advanced separation techniques can be employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzenamine group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrobenzenamine, halogenated benzenamine, and sulfonated benzenamine derivatives.

Scientific Research Applications

Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules. Its effects are mediated through the formation of covalent or non-covalent bonds with the target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N,N-dimethyl-
  • Benzenamine, 2,3-dimethyl-
  • Benzenamine, N,N,3-trimethyl-

Uniqueness

Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- is unique due to the presence of the 3,7-dimethyl-2,6-octadienylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzenamine derivatives and contributes to its specific reactivity and applications.

Properties

CAS No.

72429-03-9

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

(2E)-3,7-dimethyl-N-phenylocta-2,6-dien-1-imine

InChI

InChI=1S/C16H21N/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-13H,7,9H2,1-3H3/b15-12+,17-13?

InChI Key

IBACNGYLSFSPQM-PZMOWSOHSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=NC1=CC=CC=C1)/C)C

Canonical SMILES

CC(=CCCC(=CC=NC1=CC=CC=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.